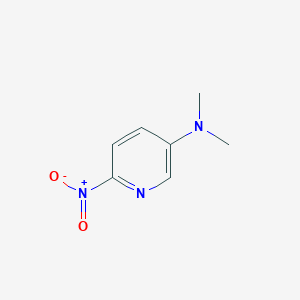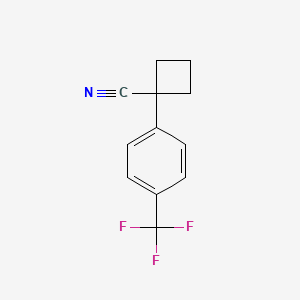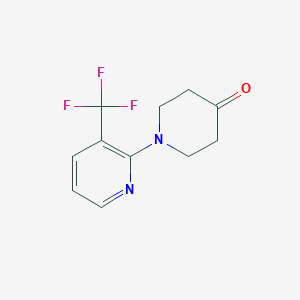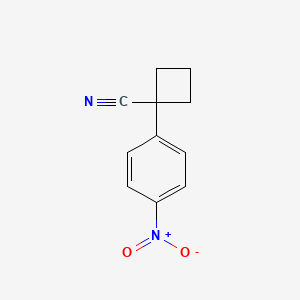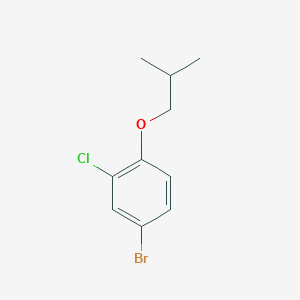
4-Bromo-2-chloro-1-isobutoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-Bromo-2-chloro-1-isobutoxybenzene" is a halogenated aromatic compound that contains bromine, chlorine, and an isobutoxy group attached to a benzene ring. This type of compound is of interest due to the presence of multiple halogens, which can influence its reactivity and physical properties. The presence of the isobutoxy group could also affect its solubility and potential applications.
Synthesis Analysis
The synthesis of halogenated benzene derivatives can be complex due to the reactivity of the halogen substituents. While the provided papers do not directly describe the synthesis of "4-Bromo-2-chloro-1-isobutoxybenzene," they do offer insights into related compounds. For instance, the synthesis of bromo- and chloro-substituted benzenes often involves electrophilic aromatic substitution reactions, where halogenation occurs in the presence of a Lewis acid catalyst . The isobutoxy group could be introduced through a Friedel-Crafts alkylation reaction, as seen in the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of halogenated benzenes is influenced by the type and position of the substituents on the benzene ring. The papers discuss various halogenated benzene derivatives and their crystal structures, which can provide insights into the potential structure of "4-Bromo-2-chloro-1-isobutoxybenzene." For example, the presence of halogen...halogen interactions and halogen bonding can affect the overall molecular conformation and crystal packing . The steric bulk of the isobutoxy group would likely influence the molecular geometry and could introduce additional interactions in the solid state.
Chemical Reactions Analysis
Halogenated benzenes can undergo a variety of chemical reactions, including further halogenation, nucleophilic aromatic substitution, and coupling reactions. The reactivity can be influenced by the nature of the halogens and the presence of electron-donating or withdrawing groups . The isobutoxy group in "4-Bromo-2-chloro-1-isobutoxybenzene" would be an electron-donating group, potentially activating the benzene ring towards electrophilic substitution at positions ortho and para to the isobutoxy group.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are determined by their molecular structure. The presence of halogens can increase the density and boiling point compared to unsubstituted benzene . The papers suggest that the melting points of halogenated benzenes can vary significantly depending on the symmetry and crystal packing of the molecules . The isobutoxy group could also affect the solubility of "4-Bromo-2-chloro-1-isobutoxybenzene" in organic solvents, potentially making it more soluble than its non-alkoxy substituted counterparts .
Scientific Research Applications
Ring Halogenation Techniques
One significant application of compounds like 4-Bromo-2-chloro-1-isobutoxybenzene is in the field of ring halogenation techniques. Research by Bovonsombat and Mcnelis (1993) demonstrated the use of N-Halosuccinimide and acidic catalysts for ring halogenations of polyalkylbenzenes. This technique is crucial for synthesizing mixed halogenated compounds in high yield, indicating its importance in chemical synthesis and pharmaceuticals (Bovonsombat & Mcnelis, 1993).
End-Quenching in Polymerization
Morgan, Martínez-Castro, and Storey (2010) explored the use of alkoxybenzenes like 4-Bromo-2-chloro-1-isobutoxybenzene in end-quenching TiCl4-catalyzed quasiliving polymerizations. This process is essential for achieving direct chain-end functionalization in polymer chemistry, reflecting the compound's utility in material sciences and industrial applications (Morgan, Martínez-Castro, & Storey, 2010).
Halogen Bonding in Structural Chemistry
Pigge, Vangala, and Swenson (2006) investigated the role of halogen bonding in the structures of halotriaroylbenzenes. Their findings highlight the significance of C-X...O=C interactions in determining the structures of compounds like 4-Bromo-2-chloro-1-isobutoxybenzene. This research is relevant in the field of crystallography and molecular design (Pigge, Vangala, & Swenson, 2006).
Safety and Hazards
The safety data sheet for similar compounds like “4-Bromo-1-chloro-2-iodobenzene” suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .
properties
IUPAC Name |
4-bromo-2-chloro-1-(2-methylpropoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYODRBXQGPKJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-1-isobutoxybenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-[(1-Amino-1-oxopropan-2-yl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B1323404.png)



